RS-0466

Synaptic plasticity Electrophysiology Alzheimer's Disease

RS-0466 is the definitive chemical probe for dissecting the Akt signaling pathway in Alzheimer's disease research. Unlike generic Aβ aggregation inhibitors, RS-0466 uniquely reverses Aβ-induced Akt dephosphorylation and synergistically enhances BDNF-mediated neuroprotection. Its temporal efficacy window—preventing but not reversing Aβ oligomer-induced LTP blockade—enables precise experimental design. Choose RS-0466 for PI3K/Akt/BDNF pathway studies requiring mechanistic precision unattainable with standard fibrillogenesis blockers.

Molecular Formula C17H17N5O2
Molecular Weight 323.35 g/mol
CAS No. 536993-37-0
Cat. No. B1680041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRS-0466
CAS536993-37-0
Synonyms6-ethyl-N,N'-bis(3-hydroxyphenyl)(1,3,5)triazine-2,4-diamine
RS-0466
Molecular FormulaC17H17N5O2
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCCC1=NC(=NC(=N1)NC2=CC(=CC=C2)O)NC3=CC(=CC=C3)O
InChIInChI=1S/C17H17N5O2/c1-2-15-20-16(18-11-5-3-7-13(23)9-11)22-17(21-15)19-12-6-4-8-14(24)10-12/h3-10,23-24H,2H2,1H3,(H2,18,19,20,21,22)
InChIKeyVLHSAZGOCOREQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RS-0466 (CAS 536993-37-0) for Alzheimer's Disease Research: A Neuroprotective Triazine-Diamine Compound


RS-0466 (6-ethyl-N,N'-bis(3-hydroxyphenyl)[1,3,5]triazine-2,4-diamine) is a synthetic triazine derivative [1] developed as a neuroprotective agent for Alzheimer's disease (AD) research [2]. Identified from a phenotypic screen [1], its primary mechanism of action involves inhibiting amyloid-beta (Aβ)-induced cytotoxicity and activating the pro-survival Akt signaling pathway [1][3]. It has demonstrated efficacy in reversing Aβ-induced impairments in cellular models and in hippocampal long-term potentiation (LTP), a cellular correlate of memory [1][4].

Why RS-0466 Cannot Be Substituted with Generic Aβ Inhibitors in Mechanistic Studies


RS-0466 occupies a specific mechanistic niche among amyloid-beta (Aβ) modulators that cannot be assumed by all compounds in the class [1]. While many Aβ inhibitors function primarily as fibrillogenesis blockers or β-sheet breakers, RS-0466's ability to reverse the Aβ-induced decrease in phosphorylated Akt and enhance the neuroprotective effect of brain-derived neurotrophic factor (BDNF) indicates a distinct and complementary mode of action [1][2]. Its close analog, RS-0406, is a potent β-sheet breaker [3], whereas RS-0466's efficacy is more closely tied to intracellular signaling modulation [1][2]. This functional divergence means that substituting RS-0466 with a generic Aβ aggregation inhibitor would yield different experimental outcomes in assays designed to probe the PI3K/Akt/BDNF neurotrophic pathway [1][2].

RS-0466 Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparisons


RS-0466 vs. RS-0406: Differential Rescue of Long-Term Potentiation (LTP) from Aβ Oligomer Blockade

In a direct comparative study using hippocampal slices, both RS-0466 and RS-0406 were tested for their ability to prevent the block of LTP caused by conditioned medium from Aβ-secreting 7PA2 cells [1]. When present during the conditioning period, both compounds facilitated normal LTP. However, the magnitude of LTP rescue was quantified, showing RS-0466 achieved a value of 196.7 ± 19.4% of baseline at 60 minutes post-HFS (n=7), which was statistically indistinguishable from the rescue by RS-0406 (196.7 ± 11.3%, n=7) [1]. Critically, the study also demonstrated that neither compound could reverse LTP inhibition when added acutely after conditioning [1], defining a specific temporal window for their protective action.

Synaptic plasticity Electrophysiology Alzheimer's Disease

RS-0466 vs. RS-4252: Comparable Potency in Reversing Aβ Cytotoxicity in HeLa Cells

The initial discovery of RS-0466 and a subsequent analog, RS-4252, were both evaluated in a standardized MTT cytotoxicity assay using HeLa cells challenged with Aβ [1][2]. The study explicitly states that RS-4252 shows 'comparable potency to RS-0466 to ameliorate amyloid beta-induced cytotoxicity' [2]. Both compounds were identified from the same in-house library screen and share the same downstream effect of reversing the Aβ-induced decrease in phosphorylated Akt [1][2].

Cytoprotection MTT Assay Alzheimer's Disease

RS-0466 Enhancement of BDNF-Mediated Neuroprotection Against Aβ1-42 in Primary Cortical Neurons

A follow-up study investigated RS-0466's ability to modulate the neuroprotective effects of brain-derived neurotrophic factor (BDNF) [1]. While BDNF alone ameliorated Aβ1-42-induced cytotoxicity in rat cortical neurons, the co-application of RS-0466 significantly enhanced this protective effect [1]. Furthermore, RS-0466 was shown to reverse the Aβ1-42-induced decrease in BDNF-triggered phosphorylated Akt [1].

Neurotrophic Signaling Primary Neuron Culture Alzheimer's Disease

Optimal Research and Procurement Scenarios for RS-0466 (CAS 536993-37-0)


Investigating the PI3K/Akt Signaling Axis in Aβ-Induced Neurotoxicity

RS-0466 is the optimal choice for studies aiming to dissect the role of the Akt pathway in Alzheimer's disease pathology. Its demonstrated ability to reverse the Aβ-induced decrease in phosphorylated Akt in both HeLa cells and primary neurons [1][2] provides a validated chemical probe for activating this pro-survival pathway in the context of Aβ toxicity. This makes it a superior choice over pure aggregation inhibitors that may not directly engage this signaling cascade [1].

Differentiating Functional vs. Aggregation-Based Mechanisms of Aβ Toxicity in Synaptic Plasticity Models

For electrophysiology studies using hippocampal slices, RS-0466 provides a critical tool. The data shows that while it can prevent Aβ oligomer-mediated LTP blockade when present during oligomer formation, it cannot reverse it afterwards [3]. This specific temporal window of efficacy differentiates it from other Aβ-targeting compounds and allows researchers to design precise experiments to determine the point of no return in Aβ-induced synaptic dysfunction [3].

Potentiation Studies with Neurotrophic Factors like BDNF

RS-0466 is uniquely positioned for co-treatment studies with neurotrophic factors such as BDNF. Evidence from primary cortical neuron cultures demonstrates that RS-0466 enhances the protective effect of BDNF against Aβ1-42 cytotoxicity [2]. This synergy makes RS-0466 the compound of choice for researchers exploring combinatorial therapeutic strategies that aim to boost endogenous neuroprotective mechanisms alongside exogenous factor delivery [2].

Technical Documentation Hub

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